molecular formula C14H12O3 B3060821 2-Formyl-4-(4-methoxyphenyl)phenol CAS No. 893737-57-0

2-Formyl-4-(4-methoxyphenyl)phenol

Cat. No. B3060821
CAS RN: 893737-57-0
M. Wt: 228.24 g/mol
InChI Key: WKGITZPAFQLBOL-UHFFFAOYSA-N
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Description

2-Formyl-4-(4-methoxyphenyl)phenol is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.24 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 2-Formyl-4-(4-methoxyphenyl)phenol involves an oven-dried Schlenk tube charged with 2-iodophenol, Bi (p-tolyl)3, PdCl2 (PPh3)2, KOAc, and DMA under a N2 atmosphere. The mixture is stirred in an oil bath at 110 °C for 2 hours . Other methods for the synthesis of phenols could potentially be applicable .

Scientific Research Applications

Antioxidant Properties

The compound has been found to exhibit significant antioxidant properties . This makes it potentially useful in various fields where antioxidants are required, such as in the food industry to prevent spoilage, in the cosmetic industry to prevent product degradation, and in the medical field for the treatment of diseases caused by oxidative stress.

Anticancer Activity

“2-Formyl-4-(4-methoxyphenyl)phenol” has been studied for its anticancer properties . The compound, when incorporated into nanoparticles, has shown a dose-dependent cytotoxicity towards different cell lines . This suggests potential applications in cancer therapy.

Drug Delivery Systems

Due to its biocompatible properties, “2-Formyl-4-(4-methoxyphenyl)phenol” has been studied for use in drug delivery systems . The compound can be used to create nanoparticles that can deliver drugs to targeted areas in the body, enhancing the effectiveness of the treatment and reducing side effects.

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds . For example, it has been used in the synthesis of bis (4-formyl-2 methoxy phenyl carbonate), a therapeutic agent .

Use in Green Chemistry

The compound has been synthesized using green reagents, suggesting its potential use in green chemistry . Green chemistry aims to reduce the environmental impact of chemical processes, and the use of “2-Formyl-4-(4-methoxyphenyl)phenol” in such processes could contribute to this goal.

Material Science

The compound’s properties, such as its thermal stability, make it potentially useful in material science . For example, it could be used in the creation of new materials with desirable properties.

Safety and Hazards

The safety data sheet for 2-Formyl-4-(4-methoxyphenyl)phenol provides several safety measures. In case of inhalation, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . Eye contact requires rinsing with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and immediate medical attention should be sought .

properties

IUPAC Name

2-hydroxy-5-(4-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGITZPAFQLBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602400
Record name 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893737-57-0
Record name 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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